molecular formula C14H23NOS B11017839 N-(octan-2-yl)-2-(thiophen-2-yl)acetamide

N-(octan-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B11017839
M. Wt: 253.41 g/mol
InChI Key: PCSGYUBIVBTVBV-UHFFFAOYSA-N
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Description

N-(octan-2-yl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of amides It features a thiophene ring, which is a five-membered ring containing sulfur, and an acetamide group attached to an octan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(octan-2-yl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 2-thiopheneacetic acid with octan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired amide is complete.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(octan-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl).

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Octan-2-yl-2-(thiophen-2-yl)amine.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(octan-2-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The thiophene ring could play a role in binding to the target molecule, while the acetamide group might be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(octan-2-yl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(octan-2-yl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-(octan-2-yl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to furan or pyridine analogs

Properties

Molecular Formula

C14H23NOS

Molecular Weight

253.41 g/mol

IUPAC Name

N-octan-2-yl-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H23NOS/c1-3-4-5-6-8-12(2)15-14(16)11-13-9-7-10-17-13/h7,9-10,12H,3-6,8,11H2,1-2H3,(H,15,16)

InChI Key

PCSGYUBIVBTVBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC(=O)CC1=CC=CS1

Origin of Product

United States

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